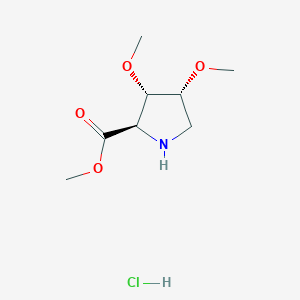![molecular formula C11H17N3O3S B2430795 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-carbonyl)imidazolidin-2-on CAS No. 1797068-00-8](/img/structure/B2430795.png)
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-carbonyl)imidazolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxa-thia-azaspirodecane ring system fused with an imidazolidinone moiety. The compound’s distinct structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxa-thia-azaspirodecane core, which can be achieved through the condensation of ketones (such as cyclohexanone) with aromatic amines (such as 4-bromoaniline) and mercaptoacetic acid in dry benzene . This intermediate is then further reacted with imidazolidinone derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and imidazolidinone sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-4-thia-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the imidazolidinone moiety.
1-Azaspiro[4.5]decan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is unique due to its combination of an oxa-thia-azaspirodecane ring system with an imidazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c15-9-12-3-6-14(9)10(16)13-4-1-11(2-5-13)17-7-8-18-11/h1-8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQUMRZDZXKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2430713.png)
![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)


![2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2430723.png)

![N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2430726.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2430727.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2430728.png)
![3-[4-(3-Oxobutyl)phenoxy]propanoic acid](/img/structure/B2430729.png)




